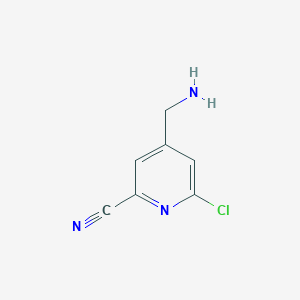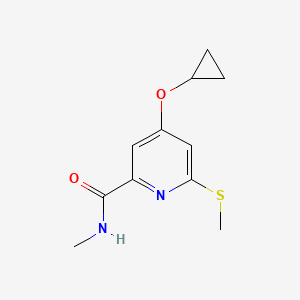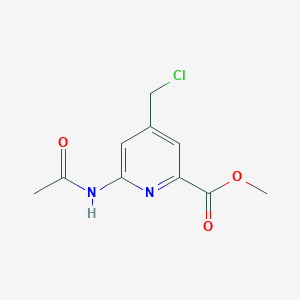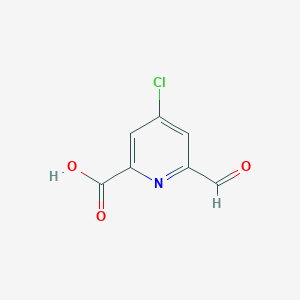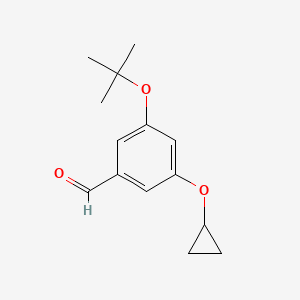
4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide is a chemical compound with a unique structure that combines a tert-butyl group, a cyclopropoxy group, and a sulfonamide group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring, followed by the introduction of the tert-butyl and cyclopropoxy groups, and finally the sulfonamide group. Common synthetic routes include:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis.
Nucleophilic Substitution: Introduction of the cyclopropoxy group can be achieved through nucleophilic substitution reactions using appropriate alkyl halides.
Sulfonamide Formation: The final step involves the reaction of the pyridine derivative with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or sulfonyl chlorides for substitution reactions.
Major Products:
Oxidation Products: Tert-butyl alcohol derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to inflammation and microbial growth.
Vergleich Mit ähnlichen Verbindungen
4-Tert-butylpyridine: Shares the tert-butyl group and pyridine ring but lacks the cyclopropoxy and sulfonamide groups.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic Acid: Contains tert-butyl groups but differs in the core structure and functional groups.
Uniqueness: 4-Tert-butyl-5-cyclopropoxypyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties not found in similar compounds.
Eigenschaften
Molekularformel |
C12H18N2O3S |
|---|---|
Molekulargewicht |
270.35 g/mol |
IUPAC-Name |
4-tert-butyl-5-cyclopropyloxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)11-9(17-8-4-5-8)6-14-7-10(11)18(13,15)16/h6-8H,4-5H2,1-3H3,(H2,13,15,16) |
InChI-Schlüssel |
NHVDEUADZSNULA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=NC=C1OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


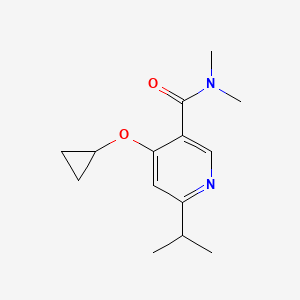
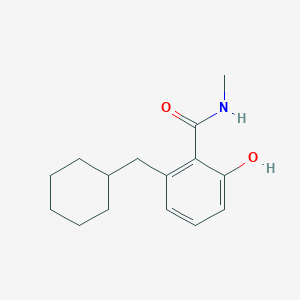

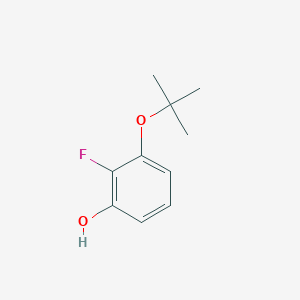


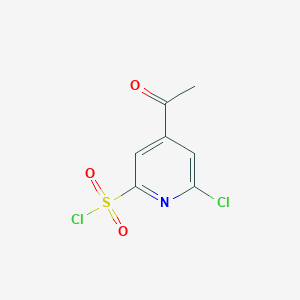
![9-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14845144.png)
